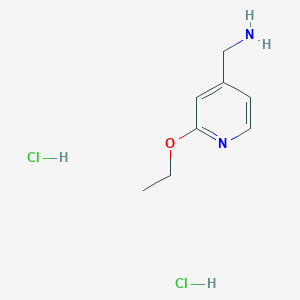

(2-Ethoxypyridin-4-yl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Ethoxypyridin-4-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C8H14Cl2N2O and a molecular weight of 225.12 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride typically involves the reaction of 2-ethoxypyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include pyridine N-oxide derivatives, amine derivatives, and various substituted pyridine compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown promise in the development of novel therapeutic agents. Its derivatives have been investigated for their biological activities, particularly against infectious diseases such as tuberculosis.

Anti-mycobacterial Activity

Research indicates that certain derivatives of (2-Ethoxypyridin-4-yl)methanamine dihydrochloride exhibit significant anti-mycobacterial properties. For instance, compounds synthesized from this base structure have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.8 µg/mL against Mycobacterium tuberculosis, highlighting their potential as lead compounds in anti-tuberculosis drug development .

Cancer Therapeutics

The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for cancer therapy. Preliminary studies suggest that derivatives may inhibit specific kinases involved in tumor growth and metastasis, providing a pathway for developing targeted cancer treatments .

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.

Synthesis of Heterocycles

The compound can be utilized to synthesize various heterocyclic compounds through condensation reactions and cyclization processes. These reactions are crucial for generating libraries of compounds for biological screening .

Ligand Development

Its unique functional groups allow it to act as a ligand in coordination chemistry, potentially leading to the development of new metal complexes with applications in catalysis and materials science .

Pharmacological Studies

Pharmacological investigations into this compound have revealed insights into its mechanism of action and interactions with biological systems.

Interaction Studies

Studies focusing on the interaction of this compound with various receptors and enzymes are essential for understanding its pharmacodynamics and pharmacokinetics. Initial data suggest that it may modulate the activity of certain neurotransmitter receptors, indicating potential applications in neuropharmacology .

Toxicological Assessments

Toxicity studies are critical for evaluating the safety profile of this compound and its derivatives. Research has shown that some derivatives exhibit low toxicity towards mammalian cells, making them suitable candidates for further development .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

(2-Methoxypyridin-4-yl)methanamine;dihydrochloride: Similar in structure but with a methoxy group instead of an ethoxy group.

(2-(Piperidin-4-yl)phenyl)methanamine;dihydrochloride: Contains a piperidine ring instead of a pyridine ring.

Uniqueness: (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Actividad Biológica

(2-Ethoxypyridin-4-yl)methanamine dihydrochloride is a compound with a pyridine ring substituted with an ethoxy group at the 2-position and a methanamine group at the 4-position. Its unique structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown its effectiveness against various bacteria and fungi, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies suggest that the compound may act on specific molecular targets, potentially influencing signaling pathways related to cancer progression and microbial resistance.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

- Preparation of the pyridine derivative : The initial step involves synthesizing the pyridine ring with appropriate substitutions.

- Formation of the methanamine moiety : This step includes introducing the methanamine group at the 4-position.

- Dihydrochloride salt formation : Finally, the compound is converted into its dihydrochloride form for enhanced solubility and stability.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that this compound has a distinct substitution pattern that influences its biological activity. Below is a table summarizing some related compounds and their similarity indices:

| Compound Name | Similarity Index |

|---|---|

| (3-Methoxypyridin-4-yl)methanamine hydrochloride | 0.88 |

| (3-Methoxypyridin-2-yl)methanamine hydrochloride | 0.70 |

| 5-Methoxy-4-methylpyridin-3-amine | 0.88 |

| 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride | 0.74 |

| (2-Methoxypyridin-4-yl)methanamine dihydrochloride | 0.70 |

This unique structural profile may lead to distinct pharmacological effects compared to other pyridine derivatives.

In Vivo Studies

In vivo studies are essential for evaluating the pharmacokinetics and biodistribution of this compound. For instance, biodistribution studies using imaging techniques can provide insights into how the compound is distributed across various organs after administration, which is critical for understanding its therapeutic potential and safety profile.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications, including:

- Antimicrobial treatments : Targeting resistant bacterial strains.

- Cancer therapies : As an adjunct or alternative treatment in specific cancers.

- Neurological disorders : Investigating its potential role in modulating neuroprotective pathways.

Propiedades

IUPAC Name |

(2-ethoxypyridin-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-2-11-8-5-7(6-9)3-4-10-8;;/h3-5H,2,6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDPJQVOWTXGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.